N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound notable for its unique structure and potential pharmacological applications. It belongs to the dibenzo[b,f][1,4]oxazepin family, which is characterized by its fused ring system that includes both oxazepine and benzene rings. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects.
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide is classified as an organic compound within the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also categorized under pharmaceutical intermediates, suggesting its relevance in drug development processes.
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Each step may involve purification techniques such as recrystallization or chromatography.
The molecular structure of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide features:
The compound's molecular formula is C22H17ClN2O4 with a molecular weight of approximately 408.8 g/mol . The structural representation can be derived from its SMILES notation: CC(=O)Nc1ccc(cc1OC)c2cc3c(c(c2)C(=O)N(c2cc(Cl)ccc2)C3=O)
.
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide can participate in various chemical reactions typical for amides and heterocycles:
Each reaction must be carefully optimized for conditions such as pH, temperature, and concentration to achieve desired outcomes while minimizing side reactions.
Further research is necessary to elucidate the precise biological pathways affected by this compound and its potential therapeutic applications.
Chemical properties include stability under standard laboratory conditions and reactivity with common reagents used in organic synthesis.
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9